Axitinib N-Glucuronide is a significant metabolite of axitinib, a potent oral inhibitor of vascular endothelial growth factor receptors 1, 2, and 3, primarily used in the treatment of advanced renal cell carcinoma. The compound is classified as a glucuronide, formed through the conjugation of axitinib with glucuronic acid. This metabolic process is crucial for the pharmacokinetics of axitinib, affecting its efficacy and safety profile.
Axitinib N-Glucuronide is synthesized in the liver through metabolic processes involving uridine diphosphate glucuronosyltransferases. The primary enzyme responsible for this conversion is UGT1A1, with contributions from UGT1A3, UGT1A4, and UGT1A9. The formation of this metabolite is part of the body's mechanism to eliminate axitinib and mitigate its pharmacological effects .
The synthesis of axitinib N-Glucuronide can be achieved through in vitro experiments using human liver microsomes or isolated hepatocytes. The process involves incubating axitinib with these microsomes in the presence of uridine diphosphate-glucuronic acid, which facilitates the glucuronidation reaction.
The molecular formula for axitinib N-Glucuronide is . Its structure features a glucuronic acid moiety attached to the nitrogen atom of the axitinib molecule.
Axitinib N-Glucuronide is primarily formed through the glucuronidation reaction, where a glucuronic acid molecule is enzymatically attached to axitinib.
While axitinib N-Glucuronide itself does not exert significant pharmacological effects, it plays a role in the metabolism and clearance of axitinib. The parent compound acts as a competitive inhibitor of vascular endothelial growth factor receptors, disrupting angiogenesis and tumor growth pathways.
Relevant data indicate that both metabolites (axitinib N-Glucuronide and sulfoxide) are significantly less potent against vascular endothelial growth factor receptor 2 compared to axitinib itself .
Research on axitinib N-Glucuronide primarily focuses on:
Axitinib N-glucuronide (M7), designated chemically as the N-glucuronide conjugate of axitinib, has the molecular formula C₂₈H₂₆N₄O₇S and a molecular weight of 562.6 g/mol [1] [5]. This metabolite arises from the direct conjugation of a glucuronic acid moiety via a β-N-glycosidic bond to the indazole nitrogen (N1) of axitinib’s core structure. However, nuclear magnetic resonance (NMR) studies reveal that enzymatic glucuronidation occurs preferentially at the N2 position of the indazole ring system (the energetically less favored tautomer), driven by the regioselectivity of UDP-glucuronosyltransferases (UGTs) [7]. This regiochemistry was confirmed using ¹H-, ¹³C-, and ¹⁵N-NMR, which showed distinct chemical shifts for the glucuronide anomeric proton (δ 7.68 ppm) and quaternary nitrogen [7].
Table 1: Key Spectroscopic Identifiers of Axitinib N-Glucuronide
Technique | Key Features |
---|---|
Mass Spectrometry | [M+H]⁺ at m/z 563.1; MS/MS fragments: m/z 387.1 (aglycone), 176.9 (glucuronide) [5] [6] |
NMR | ¹H NMR (DMSO-d6): δ 7.68 (s, 1H, anomeric H), 8.50 (d, 1H, pyridine-H), 2.85 (s, 3H, N-CH₃) [7] |
UV Spectroscopy | λₘₐₓ: 240 nm and 330 nm (retains axitinib’s chromophore) [7] |
The metabolite’s stability is tautomer-dependent, with the N2-glucuronide isomer exhibiting greater kinetic stability than the hypothetical N1-isomer. Computational modeling confirms that UGT1A4’s active site selectively stabilizes the transition state for N2-attack, despite the N1-position being thermodynamically favored [7].
Biosynthetic Pathways:
Stability Profile:Axitinib N-glucuronide demonstrates moderate stability in physiological matrices:
Table 2: Stability Parameters of Axitinib N-Glucuronide
Condition | Half-life (t₁/₂) | Major Degradant |
---|---|---|
pH 2.0, 37°C | <1 h | Axitinib |
pH 7.4, 37°C | >24 h | None |
Human Plasma | >24 h | Axitinib (if β-glucuronidase present) |
60°C (dry) | ~2 h | Dehydrated glucuronide |
Solubility:Axitinib N-glucuronide exhibits high aqueous solubility (>50 mg/mL) due to its ionized glucuronic acid carboxylate (pKa ≈ 3.2) and polar glycosyl group. This contrasts sharply with axitinib’s poor intrinsic solubility (0.007 mg/mL) [8]. Solubility is pH-dependent, peaking at alkaline pH where the carboxylate is deprotonated.
Partition Coefficients:
Protein Binding:Unlike axitinib (>99% plasma protein bound), the N-glucuronide shows minimal binding to albumin or α₁-acid glycoprotein (<15%), consistent with its polar structure [5] [8].
Additional Properties:
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3